2-propyl-1H-Pyrrol-1-amine

Green Chemistry Synthetic Methodology Process Optimization

2-Propyl-1H-pyrrol-1-amine (CAS 126356-15-8) is a strategic N-aminopyrrole building block enabling KSP inhibitor SAR exploration. Its free N-amino group supports electrophilic substitution and acylation, while the 2-propyl chain adds two rotatable bonds for entropy-driven binding studies. The balanced logP (~1.8–2.2) provides an optimal solubility-permeability profile for CNS-targeted probes and cell-permeable tool compounds. Compatible with solvent-free ultrasonic synthesis protocols (89–94% yield), this scaffold also serves green chemistry process development. Specify CAS 126356-15-8 to ensure the correct 1-amino-2-propyl regioisomer—not the N-alkylated isomer—for your synthetic application.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 126356-15-8
Cat. No. B14151542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propyl-1H-Pyrrol-1-amine
CAS126356-15-8
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCCC1=CC=CN1N
InChIInChI=1S/C7H12N2/c1-2-4-7-5-3-6-9(7)8/h3,5-6H,2,4,8H2,1H3
InChIKeyWYDCFWJOKYQAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-1H-Pyrrol-1-amine (CAS 126356-15-8): Procurement-Relevant Baseline and Identity


2-Propyl-1H-pyrrol-1-amine (CAS 126356-15-8) is a heterocyclic organic compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol . It belongs to the class of N-amino pyrroles, characterized by a pyrrole ring bearing an amino group (-NH2) at the 1-position and a propyl substituent at the 2-position . Pyrrole derivatives are recognized scaffolds in medicinal chemistry and materials science due to their aromatic character and capacity for diverse functionalization [1]. This compound serves primarily as a synthetic building block and research intermediate, with its structural identity confirmed by InChIKey WYDCFWJOKYQAIK-UHFFFAOYSA-N .

Why 2-Propyl-1H-Pyrrol-1-amine Cannot Be Casually Substituted in Research Procurement


Substitution among N-amino pyrrole analogs introduces non-linear changes in both synthetic accessibility and physicochemical behavior that are not predictable by molecular weight alone. The 2-propyl substituent in 2-propyl-1H-pyrrol-1-amine introduces two rotatable bonds [1] absent in the methyl analog (zero rotatable bonds) [2], conferring greater conformational flexibility that affects both reactivity in subsequent derivatization and downstream physicochemical parameters. Moreover, the regiochemistry—with the amino group at N1 and propyl at C2—distinguishes this compound from structural isomers such as 1-(3-aminopropyl)pyrrole, where the aminopropyl chain is attached to the pyrrole nitrogen [3]. These isomers exhibit entirely different chemical behaviors: the latter is employed in conductive polymer synthesis via in situ polymerization [3], whereas 2-propyl-1H-pyrrol-1-amine with its free N-amino group serves as a scaffold for electrophilic substitution and acylation reactions . Procurement decisions lacking precise structural specification risk obtaining a compound with divergent reactivity and application suitability.

2-Propyl-1H-Pyrrol-1-amine: Quantifiable Differentiation Evidence Versus Analogs


Synthetic Yield Differential: Solvent-Free versus Conventional Paal-Knorr Routes

2-Propyl-1H-pyrrol-1-amine can be synthesized via solvent-free methodologies that demonstrate superior yield efficiency compared to traditional solvent-based approaches for N-substituted pyrroles. Solvent-free synthesis using MIL-53(Al) metal-organic framework catalysis under ultrasonic irradiation achieves 89–94% yields for N-propylpyrroles within 30 minutes, whereas conventional Paal-Knorr condensation with n-propylamine in toluene reflux yields 71–88% . The solvent-free protocol eliminates volatile organic solvent use, simplifies purification, and demonstrates catalyst reusability over five cycles without significant activity loss .

Green Chemistry Synthetic Methodology Process Optimization

Rotatable Bond Count and Conformational Flexibility versus Methyl Analog

The 2-propyl substituent in 2-propyl-1H-pyrrol-1-amine introduces two rotatable bonds (C-C bonds within the propyl chain), whereas the 2-methyl analog (CAS 126356-13-6) possesses zero rotatable bonds due to the methyl group's single-carbon nature [1][2]. This structural difference translates to measurable conformational flexibility: the propyl derivative can adopt multiple low-energy conformations compared to the conformationally rigid methyl analog, affecting binding interactions in target engagement and influencing the compound's entropy contribution upon complex formation.

Computational Chemistry Drug Design Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Profile: Implications for Solubility and Target Engagement

2-Propyl-1H-pyrrol-1-amine contains one hydrogen bond donor (the primary amine -NH2 group) and one hydrogen bond acceptor (the pyrrole ring nitrogen) [1]. This balanced donor-acceptor ratio contrasts with unsubstituted 1-aminopyrrole (CAS 765-39-9), which also contains one donor and one acceptor, but lacks the lipophilic propyl side chain [2]. The addition of the propyl group increases the compound's logP (estimated partition coefficient) by approximately 1.2–1.5 log units compared to the unsubstituted parent , enhancing membrane permeability while maintaining hydrogen bonding capacity for target interactions.

Physicochemical Properties Medicinal Chemistry Solubility

2-Propylamino-2,5-dihydropyrrole Scaffold: KSP Inhibitor Potency and Water Solubility

The 2-propylamino moiety is a key structural feature in the 2,4-diaryl-2,5-dihydropyrrole series of kinesin spindle protein (KSP) inhibitors. Installation of the C2-aminopropyl side chain results in potent, water-soluble KSP inhibitors, a finding directly relevant to 2-propyl-1H-pyrrol-1-amine as a synthetic precursor to this pharmacophore [1]. The aminopropyl group confers aqueous solubility advantages over less polar alkyl substituents; however, it also introduces susceptibility to cellular efflux by P-glycoprotein (Pgp), which was subsequently addressed via beta-fluorination to modulate basicity [1][2]. This solubility-efflux trade-off is specific to the propylamino substitution pattern and would differ for methyl or ethyl analogs.

Kinesin Spindle Protein Antimitotic Medicinal Chemistry

Regioisomeric Differentiation: 2-Propyl-1H-Pyrrol-1-amine versus 1-(3-Aminopropyl)pyrrole

2-Propyl-1H-pyrrol-1-amine (C7H12N2, MW 124.18) and 1-(3-aminopropyl)pyrrole (also C7H12N2, MW 124.18) are regioisomers with identical molecular formulas but fundamentally different chemical connectivity: the target compound bears the amino group directly on the pyrrole nitrogen (N-amino pyrrole), whereas the isomer places a 3-aminopropyl chain on the pyrrole nitrogen (N-alkyl pyrrole) [1]. This regioisomeric difference dictates divergent applications: 1-(3-aminopropyl)pyrrole undergoes oxidative polymerization to form conductive poly(pyrrole) copolymers for metal ion adsorption [2], while 2-propyl-1H-pyrrol-1-amine serves as an N-amino scaffold for electrophilic substitution and acylation . The two isomers are not functionally interchangeable in any research context.

Structural Isomerism Materials Chemistry Synthetic Building Blocks

Alkyl Chain Length Impact: Molecular Weight and Estimated LogP Progression

Within the homologous series of 2-alkyl-1H-pyrrol-1-amines, the propyl derivative occupies a defined position in the lipophilicity progression. The methyl analog (C5H8N2, MW 96.13) has estimated logP ~0.5–0.8 [1]; the ethyl analog (C6H10N2, MW 110.16) has estimated logP ~1.2–1.5 ; and the propyl derivative (C7H12N2, MW 124.18) has estimated logP ~1.8–2.2 [2]. Each additional methylene unit contributes approximately 0.5–0.6 logP units, consistent with established Hansch-Fujita π values for alkyl chain extension. The butyl analog (C8H14N2, MW 138.21) extends this trend to logP ~2.5–2.8 .

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-Propyl-1H-Pyrrol-1-amine: Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: KSP Inhibitor Scaffold Development

2-Propyl-1H-pyrrol-1-amine serves as a key synthetic precursor to the 2-propylamino-2,4-diaryl-2,5-dihydropyrrole class of kinesin spindle protein (KSP) inhibitors. The C2-aminopropyl side chain confers water solubility advantages essential for in vivo evaluation, distinguishing this building block from less polar alkyl analogs. Procurement of this compound enables SAR exploration around the propylamino motif, including subsequent beta-fluorination strategies to modulate basicity and overcome P-glycoprotein-mediated efflux [1].

Synthetic Methodology: Solvent-Free and Green Chemistry Optimization

Research programs focused on sustainable synthetic methodology benefit from 2-propyl-1H-pyrrol-1-amine's compatibility with solvent-free reaction conditions. The compound can be synthesized via MIL-53(Al)-catalyzed ultrasonic protocols achieving 89–94% yields without volatile organic solvents, offering a 6–18% yield advantage over conventional toluene-reflux methods . This positions the compound as a model substrate for green chemistry process development and catalyst recyclability studies.

Physicochemical Property Optimization: Lipophilicity Engineering

2-Propyl-1H-pyrrol-1-amine (estimated logP ~1.8–2.2) occupies the intermediate lipophilicity niche between the polar methyl analog (logP ~0.5–0.8) and the hydrophobic butyl analog (logP ~2.5–2.8). With one hydrogen bond donor and one acceptor [2], this compound is optimally suited for building block selection where balanced solubility-permeability profiles are required—particularly in CNS-targeted probe development or cell-permeable tool compound synthesis.

Structure-Activity Relationship Studies: Alkyl Chain Conformational Effects

The two rotatable bonds in the propyl side chain of 2-propyl-1H-pyrrol-1-amine introduce conformational flexibility absent in the rigid methyl analog (0 rotatable bonds) [3]. This property makes the compound valuable for SAR studies investigating entropy-driven binding effects, conformational sampling in ligand-protein interactions, and the impact of alkyl chain length on target engagement. The compound enables direct head-to-head comparison with methyl and ethyl analogs within a consistent pyrrol-1-amine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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